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Compound of Interest

Compound Name: Fmoc-D-methionine sulfone

CAS No.: 1247791-23-6

Cat. No.: B613485 Get Quote

Executive Summary
Fmoc-D-Methionine sulfone [Fmoc-D-Met(O₂)-OH] represents a critical strategic tool in

modern peptide drug discovery.[1] Unlike native methionine, which is susceptible to

spontaneous oxidation into a racemic mixture of sulfoxides during synthesis and storage, the

sulfone analog is chemically inert to oxidative stress. Furthermore, the inclusion of the D-

enantiomer confers resistance to proteolytic degradation, a vital attribute for therapeutic

peptidomimetics.

This guide details the stability profile of Fmoc-D-Met(O₂)-OH, providing a validated framework

for its use in Solid Phase Peptide Synthesis (SPPS). It establishes that the sulfone moiety acts

as a thermodynamic "sink," eliminating the need for reductive scavengers during cleavage

while maintaining compatibility with standard Fmoc/tBu protocols.

Chemical Identity & Structural Logic
The utility of Fmoc-D-Met(O₂)-OH is derived from its oxidation state. Native methionine

contains a thioether side chain susceptible to alkylation and oxidation. The sulfone derivative is

fully oxidized, rendering the sulfur atom electron-deficient and non-nucleophilic.
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Property Specification

Chemical Name
N-alpha-(9-Fluorenylmethoxycarbonyl)-D-

methionine sulfone

CAS Number
1247791-23-6 (D-isomer); 163437-14-7 (L-

isomer)

Formula C₂₀H₂₁NO₆S

Molecular Weight 403.45 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMF, NMP, DMSO; Sparingly soluble

in DCM

Chirality D-Enantiomer (Non-proteinogenic)

The Oxidation Hierarchy (Visualized)
The following diagram illustrates the oxidative hierarchy, demonstrating why the sulfone is the

preferred stable endpoint for specific applications.
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Figure 1: The oxidation pathway of Methionine. Met(O₂) represents the stable thermodynamic

endpoint, immune to further oxidative degradation.
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The incorporation of Fmoc-D-Met(O₂)-OH requires understanding its behavior under the three

distinct chemical environments of SPPS: Basic (Deprotection), Activation (Coupling), and Acidic

(Cleavage).

Base Stability (Fmoc Removal)
Condition: 20% Piperidine in DMF.[2][3]

Observation: The N-terminal Fmoc group is removed quantitatively.

Side Chain Stability: The sulfone side chain (

) is completely stable to repetitive base treatments. Unlike sensitive esters (e.g., Asp/Glu)
which can undergo aspartimide formation, the sulfone is non-reactive in basic conditions.

Activation & Coupling Stability
Risk Factor: Racemization of D-amino acids.

Mechanism: Over-activation can lead to oxazolone formation, risking conversion of the D-

isomer back to the L-isomer (or racemic mix).

Mitigation: Use "soft" coupling reagents. The sulfone group is electron-withdrawing, which

slightly reduces the nucleophilicity of the

-amine during the next coupling cycle, but does not significantly impact the activation of the
Met(O₂) carboxylate.

Protocol Recommendation: Use DIC/Oxyma Pure or DIC/HOBt. Avoid phosphonium salts

(PyBOP/HATU) with strong bases (DIEA) for prolonged periods unless necessary for difficult

sequences.

Acid Stability (Cleavage)
Condition: 95% TFA (Trifluoroacetic acid).

Observation:High Stability.

Comparison:
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Native Met: Requires scavengers (EDT, Thioanisole, or Iodide salts) to prevent

-alkylation by

-butyl cations (from protecting groups like Boc/tBu).

Met(O₂): The sulfur is already oxidized and electron-poor. It does not act as a nucleophile.

Therefore, it will not accept

-butyl cations.

Strategic Advantage: You can use "odorless" cleavage cocktails (TFA/TIS/Water) without

the need for malodorous thiols like EDT (Ethanedithiol).
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Figure 2: Optimized SPPS workflow for Fmoc-D-Met(O₂)-OH, highlighting the simplified

cleavage cocktail.

Step-by-Step Coupling Protocol
This protocol ensures maximal enantiomeric purity and coupling efficiency.

Solubilization: Dissolve Fmoc-D-Met(O₂)-OH (3.0 equivalents relative to resin loading) in

minimum DMF.

Note: If solution appears cloudy, mild sonication is permissible. The sulfone is polar;

ensure the DMF is dry.

Activation: Add Oxyma Pure (3.0 eq) and DIC (3.0 eq).

Pre-activation: Allow to react for 2-3 minutes before adding to the resin. This minimizes

exposure of the resin-bound amine to free carbodiimide.

Reaction: Add the mixture to the deprotected resin. Shake/agitate at room temperature for

45–60 minutes.

Monitoring: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using HATU/DIEA

(only for the second pass to minimize racemization risk).

Cleavage & Isolation
Because Met(O₂) is stable, the "Reagent H" (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I)

typically used to reduce Met(O) back to Met is unnecessary and contraindicated.

Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O.

Time: 2–3 hours at room temperature.

Post-Cleavage: Precipitate in ice-cold diethyl ether. The sulfone peptide is likely to be more

polar; ensure the ether is very cold to maximize recovery.

Analytical Data & QC
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When analyzing the final product, the presence of the sulfone group alters the chromatographic

profile compared to native methionine.

Parameter Native Met Peptide D-Met(O₂) Peptide Note

HPLC Retention
Later eluting (More

hydrophobic)

Earlier eluting (More

polar)
Sulfone adds polarity.

Mass Spec (Delta) MW MW + 32 Da
Addition of two

oxygens.

Stability (24h in soln)
Susceptible to

oxidation
Stable

No change in peak

area.

Enantiomeric Purity L-form D-form

Requires chiral

chromatography to

verify D-integrity if

racemization is

suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Fmoc-D-Methionine Sulfone – Stability
Profile & SPPS Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b613485#fmoc-d-methionine-sulfone-stability-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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